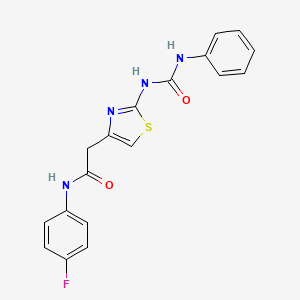![molecular formula C16H16N4O3 B11291743 3-methyl-2-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11291743.png)
3-methyl-2-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: , also known by its IUPAC name 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of a tetrazole derivative with a chromone precursor. The tetrazole ring provides a unique functional group for subsequent modifications.
Reaction Conditions::Step 1: Formation of the tetrazole ring: A tetrazole precursor reacts with an appropriate reagent (e.g., sodium azide) to form the tetrazole ring.
Step 2: Coupling with chromone: The tetrazole intermediate couples with a chromone derivative under suitable conditions (e.g., using a base or a Lewis acid catalyst).
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: The chromone moiety can undergo oxidation reactions, yielding various products.
Substitution: Substituents on the tetrazole ring can be modified via substitution reactions.
Reduction: Reduction of the ketone group may lead to different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on the reaction conditions and substituents. Variants of the compound with altered functional groups are possible.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.
Catalysis: The chromone core may serve as a ligand in catalytic processes.
Anti-inflammatory Properties: Investigated for anti-inflammatory effects.
Anticancer Potential: Studied for its impact on cancer cells.
Neuroprotection: Examined for neuroprotective properties.
Dye Synthesis: Used in dye chemistry.
Material Science: Explored for material applications.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While unique, it shares features with related compounds:
- [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid : A close analog.
- Other chromone-based derivatives with tetrazole moieties.
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-methyl-2-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H16N4O3/c1-9-6-14-12(7-13(9)22-8-15-17-19-20-18-15)10-4-2-3-5-11(10)16(21)23-14/h6-7H,2-5,8H2,1H3,(H,17,18,19,20) |
InChI Key |
DDTOMQMRYLXSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OCC3=NNN=N3)C4=C(CCCC4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11291667.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11291671.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11291682.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11291694.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide](/img/structure/B11291696.png)
![N-(2,3-dichlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11291698.png)

![3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11291709.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11291717.png)
![2-hydroxy-4-methyl-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11291718.png)
![4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-amino-1-ethylsulfanyl-](/img/structure/B11291722.png)
![2-[(2-chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11291732.png)
![N-(3,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11291735.png)
